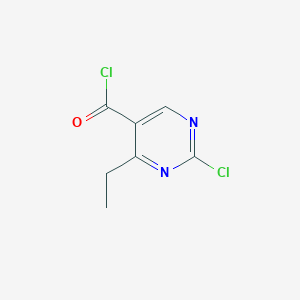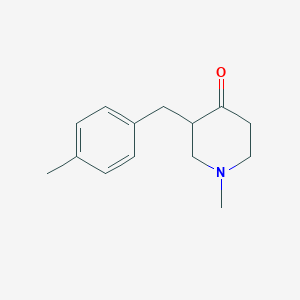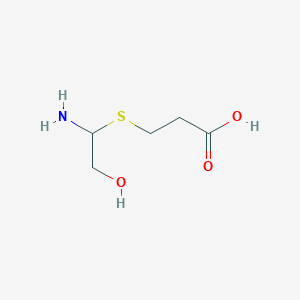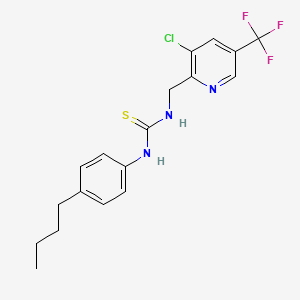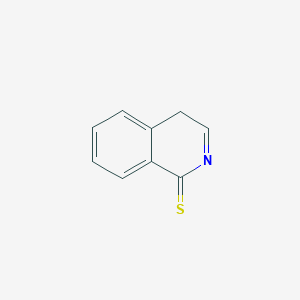
Isoquinoline-1(2H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoquinoline-1(2H)-thione is a heterocyclic compound that contains a sulfur atom in place of the oxygen atom found in its oxygen analog, isoquinolin-1(2H)-one. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoquinoline-1(2H)-thione can be synthesized through various methods. One common approach involves the cyclization of thioamides with ortho-substituted benzyl halides under basic conditions. Another method includes the use of Lawesson’s reagent to convert isoquinolin-1(2H)-one to its thione analog .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Isoquinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to isoquinolin-1(2H)-one.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Isoquinolin-1(2H)-one.
Substitution: Various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Isoquinoline-1(2H)-thione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: this compound derivatives have shown potential as therapeutic agents for treating diseases such as cancer and infections.
Mecanismo De Acción
The mechanism of action of isoquinoline-1(2H)-thione involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular proteins, altering their function and signaling pathways. These interactions contribute to its biological activities and therapeutic potential .
Comparación Con Compuestos Similares
Isoquinolin-1(2H)-one: The oxygen analog of isoquinoline-1(2H)-thione.
Quinoline-1(2H)-thione: A structurally similar compound with a different ring system.
Thiochroman-4-one: Another sulfur-containing heterocycle with distinct properties.
Uniqueness: this compound is unique due to its sulfur atom, which imparts different chemical reactivity and biological activity compared to its oxygen analog. This uniqueness makes it valuable in the development of new drugs and materials .
Propiedades
Fórmula molecular |
C9H7NS |
|---|---|
Peso molecular |
161.23 g/mol |
Nombre IUPAC |
4H-isoquinoline-1-thione |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4,6H,5H2 |
Clave InChI |
MKTABGSRMIVTTP-UHFFFAOYSA-N |
SMILES canónico |
C1C=NC(=S)C2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Bromo-5-fluoro-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13097988.png)
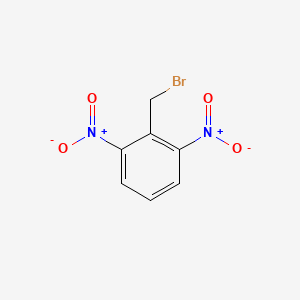
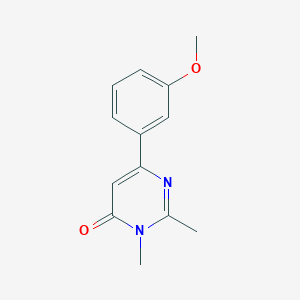
![7H-Pyrano[2,3-D]pyrimidin-7-one](/img/structure/B13098011.png)
![3-(Methyl(6-(2-(1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)pyridin-2-yl)amino)propanenitrile 2,2,2-trifluoroacetate](/img/structure/B13098015.png)
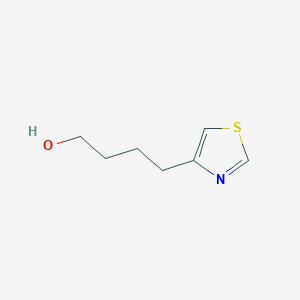
![tert-butyl 2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrrolidine-1-carboxylate](/img/structure/B13098034.png)
![[4-(Aziridin-1-yl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidin-5-yl]methanol](/img/structure/B13098042.png)

![5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one](/img/structure/B13098071.png)
